2-Amino-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an amino group, a nitrophenyl group, and a carbonitrile group attached to a tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid to form an intermediate. This intermediate is then reacted with malononitrile and ammonium acetate under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-Amino-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the nitrophenyl group allows for interactions with electron-rich sites, while the amino and carbonitrile groups can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-nitrophenyl)thiazole
- 2-Amino-4-(4-hydroxyphenyl)quinoline-3-carbonitrile
- 2-Amino-4-phenylquinoline-3-carbonitrile
Uniqueness
2-Amino-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of functional groups and the tetrahydroquinoline ring structure. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C16H14N4O2 |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
2-amino-4-(4-nitrophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H14N4O2/c17-9-13-15(10-5-7-11(8-6-10)20(21)22)12-3-1-2-4-14(12)19-16(13)18/h5-8H,1-4H2,(H2,18,19) |
InChI Key |
HNUZIBNWMACVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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